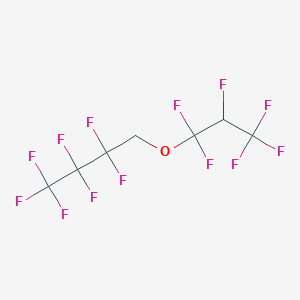![molecular formula C12H20O2 B1471142 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate CAS No. 1797121-57-3](/img/structure/B1471142.png)
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate
Vue d'ensemble
Description
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a chemical compound with the CAS Number: 1797121-57-3 . It has a molecular weight of 196.29 . The IUPAC name for this compound is ethyl 3-(bicyclo[2.2.1]heptan-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Spectroscopic and Structural Characterization
- Chemical Shifts and Substituent Effects : A study on carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives, including hydrocarbons, alcohols, ketones, and esters, highlighted the utility of ethyl derivatives for assigning close 13C chemical shifts. This research provides insights into the steric interactions and differences in substituent effects on the bicyclic systems, revealing the conformational flexibility of these compounds (Lippmaa et al., 1976).
Synthetic Chemistry
- Novel Derivatives and Cyclization Reactions : Research has led to the creation of novel 7-(1-benzyl-2-oxoindolin-3-yl)-2′-oxo-2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives through reactions involving malononitrile or ethyl cyanoacetate. This demonstrates the compound's potential in synthesizing complex structures with possible bioactive properties (Xie et al., 2014).
Polymorphism and Drug Development
- Investigational Pharmaceutical Compounds : A detailed study explored two polymorphic forms of a related ethyl propanoate derivative, focusing on their spectroscopic and diffractometric characterization. This research is crucial for understanding the physical and chemical properties of potential pharmaceutical compounds, highlighting the challenges in analytical and physical characterization techniques (Vogt et al., 2013).
Materials Science and Chemical Engineering
- Separation Processes and Bioactive Compounds : A study on the separation of ethyl propanoate from heptane solutions using pyridinium-derived organic salts as entrainers touches on its applications in food sciences and pharmaceuticals. This research underscores the compound's relevance in digestive processes and its potential as a bioactive pharmaceutical product (Herrera et al., 2019).
Enantioselective Synthesis and Catalysis
- Chiral Synthesis of Santalenes and Santalols : The enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives provides key intermediates for the chiral synthesis of important sesquiterpenes. This demonstrates the compound's utility in synthesizing optically active intermediates for natural product synthesis (Arai et al., 1986).
Toxicological Studies
- Toxicity on Bacterial Cells : Research on the toxic effect of 2-ethyl(bicyclo[2.2.1]heptane) on bacterial cells indicates its potential oxidative stress and DNA damage effects. This study is important for understanding the environmental and biological impacts of these compounds (Manukhov et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]heptanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZGAJUSFXSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




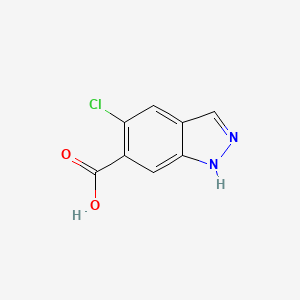
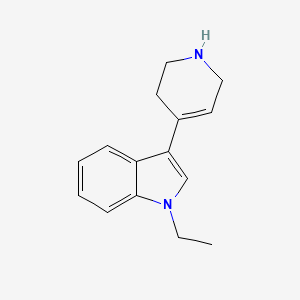
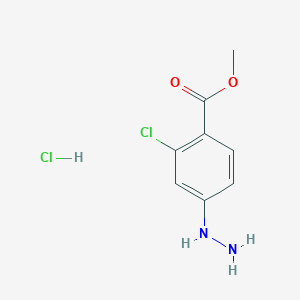

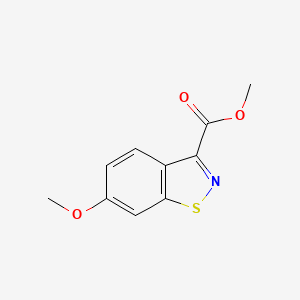
![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)


![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
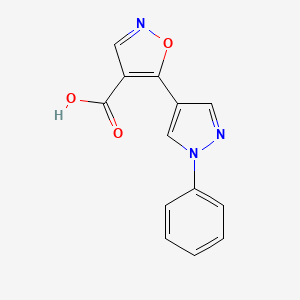
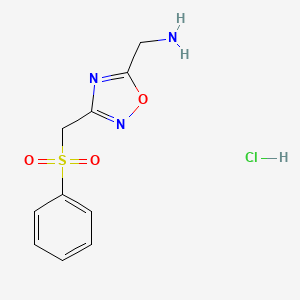
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
